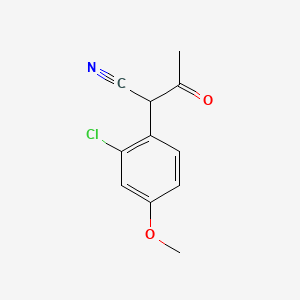
7-Chloroisoquinolin-3-amine
概述
描述
7-Chloroisoquinolin-3-amine is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The presence of a chlorine atom at the 7th position and an amino group at the 3rd position distinguishes this compound from other isoquinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroisoquinolin-3-amine can be achieved through various methods. One common approach involves the cyclization of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines. This method relies on the intrinsic nature of the nitrogen substrates used, where primary amines typically yield better results than secondary amines . Another method involves the direct amination of 3-haloisoquinoline with sodium amide, aqueous ammonia, or cyclic amine .
Industrial Production Methods: Industrial production of this compound often employs metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . This method is advantageous due to its simplicity and the use of readily available starting materials.
化学反应分析
Types of Reactions: 7-Chloroisoquinolin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position can be replaced by other nucleophiles under suitable conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form complex heterocyclic structures.
Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or aqueous ammonia are commonly used.
Cyclization Reactions: These reactions often require catalysts and specific temperature conditions.
Condensation Reactions: Typically involve carbonyl compounds and may require acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted isoquinolines.
Cyclization Reactions: Complex heterocyclic compounds.
Condensation Reactions: Imines and related condensation products.
科学研究应用
7-Chloroisoquinolin-3-amine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 7-Chloroisoquinolin-3-amine involves its interaction with specific molecular targets. In the context of its antimicrobial and antimalarial activities, the compound is believed to interfere with the metabolic pathways of the target organisms, leading to their inhibition or death . Its anticancer properties are attributed to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways .
相似化合物的比较
7-Chloroquinoline: Shares the chloro substitution but lacks the amino group at the 3rd position.
3-Aminoisoquinoline: Lacks the chloro substitution at the 7th position.
7-Chloro-1,2,3,4-tetrahydroisoquinoline: A reduced form of 7-Chloroisoquinolin-3-amine with different chemical properties.
Uniqueness: this compound is unique due to the presence of both the chloro and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various synthetic and medicinal applications .
属性
IUPAC Name |
7-chloroisoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNICXCCUFXPCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632874 | |
| Record name | 7-Chloroisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82117-29-1 | |
| Record name | 7-Chloroisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile](/img/structure/B1604079.png)
![Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1604081.png)




![5-[(Methylamino)methyl]-2-(tetrahydro-2H-pyran-4-yloxy)pyridine](/img/structure/B1604092.png)
